molecular formula C10H11N5O2 B068777 2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid CAS No. 169209-66-9

2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid

Cat. No. B068777
M. Wt: 233.23 g/mol
InChI Key: PUQSGMIEFYCTSW-UHFFFAOYSA-N
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Description

2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid is a compound with the molecular formula C10H11N5O2 . It has been synthesized and studied for its potential biological activities .


Synthesis Analysis

The synthesis of 2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid and similar compounds has been reported in the literature . The structure-activity relationship results revealed that the hydrophobic group at the 4’-position was indispensable for the inhibitory potency in vitro against xanthine oxidase .


Molecular Structure Analysis

The molecular structure of 2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid has been analyzed in several studies . The dihedral angle between the tetrazole and benzene rings is 63.24° .


Chemical Reactions Analysis

The chemical reactions involving 2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid have been studied . The compound has been found to form two or more hydrogen bonds with amino acids, demonstrating encouraging binding energy .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid have been analyzed . The compound has a molecular weight of 233.23 g/mol and a topological polar surface area of 107 Ų .

Scientific Research Applications

  • Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels

    Aly and El-Mohdy (2015) demonstrated the use of 2-amino-3-(4-hydroxyphenyl) propanoic acid in modifying radiation-induced poly vinyl alcohol/acrylic acid hydrogels. These modifications led to improved thermal stability and significant antibacterial and antifungal activities, indicating potential medical applications (Aly & El-Mohdy, 2015).

  • Synthesis of Tetrazole-Containing Derivatives

    Putis, Shuvalova, and Ostrovskii (2008) researched the synthesis of tetrazole-containing derivatives from 4-amino-3-phenylbutanoic acid. This study highlights the chemical reactivity of amino and carboxy terminal groups in such compounds, demonstrating their potential in drug design and development (Putis, Shuvalova, & Ostrovskii, 2008).

  • Synthesis and Biological Activity of Derivatives

    Mickevičius et al. (2013) synthesized new N,N-disubstituted β-amino acids and their derivatives with thiazole, aromatic, and heterocyclic substituents. Some of these compounds showed antimicrobial activity and positive effects on rapeseed growth, which could have implications in agriculture and pharmaceuticals (Mickevičius et al., 2013).

  • PPARgamma Agonists Development

    Collins et al. (1998) worked on the development of PPARgamma agonists, utilizing amino propanoic acid derivatives. Their work contributes to the understanding of PPARgamma binding, functional activity, selectivity, and solubility, important for therapeutic applications (Collins et al., 1998).

  • Corrosion Inhibition Studies

    Srivastava et al. (2017) explored the use of amino acids-based corrosion inhibitors, including propanoate derivatives. Their findings contribute to the development of novel, effective corrosion inhibitors for industrial applications (Srivastava et al., 2017).

properties

IUPAC Name

2-amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-10(11,9(16)17)7-2-4-8(5-3-7)15-6-12-13-14-15/h2-6H,11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQSGMIEFYCTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NN=N2)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415530
Record name MTPG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid

CAS RN

169209-66-9
Record name MTPG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Hovelso, F Sotty, LP Montezinho… - Current …, 2012 - ingentaconnect.com
Glutamate is the main excitatory neurotransmitter in the central nervous system (CNS) and is a major player in complex brain functions. Glutamatergic transmission is primarily mediated …
Number of citations: 124 www.ingentaconnect.com
SH Li, KS Abd-Elrahman, SSG Ferguson - Pharmacology & Therapeutics, 2022 - Elsevier
Glutamate is the primary excitatory neurotransmitter in the brain and plays critical roles in all aspects of neuronal function. Disruption of normal glutamate transmission has been …
Number of citations: 12 www.sciencedirect.com

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